2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-fluorophenyl group linked to an acetamide backbone, which is further substituted with a 2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl moiety. The fluorine atom on the phenyl ring may enhance bioavailability by modulating lipophilicity and metabolic resistance .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-19(17-4-3-11-25-17)14(2)23(22-13)10-9-21-18(24)12-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZDVCYKVFXPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=C(C=C2)F)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a derivative of pyrazole and furan, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A 4-fluorophenyl group.
- An ethyl linkage to a 3,5-dimethyl-1H-pyrazole moiety.
- A furan ring which enhances its biological profile.
Anticancer Activity
Research has demonstrated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7b | A549 | 238.14 |
| 7c | A549 | 274.60 |
These results indicate that the target compound may possess similar anticancer efficacy due to the presence of the pyrazole scaffold, which has been associated with cytotoxic effects against multiple cancer types .
Anti-inflammatory Activity
The pyrazole derivatives have also been linked to anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK . The presence of the furan ring may enhance these effects through synergistic interactions.
Antimicrobial Properties
Studies suggest that compounds with pyrazole and furan structures exhibit antimicrobial activities. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways . The target compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses that promote apoptosis in cancer cells.
Case Studies
- Cytotoxicity in Cancer Cells : In a study assessing various derivatives' cytotoxicity against lung cancer cells (A549), compounds similar to the target showed promising results with IC50 values below those of standard chemotherapeutics .
- Inflammation Models : Animal models treated with pyrazole derivatives demonstrated reduced inflammation markers, supporting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogs sharing key pharmacophoric elements, such as fluorophenyl, acetamide, or heterocyclic motifs. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Findings :
Heterocyclic Core Variations: Replacing the pyrazole-furan system (target compound) with a thiazole (Analog 1) or benzothiazole (Analog 2) alters electronic density and hydrogen-bonding capacity. For instance, benzothiazole’s aromaticity may enhance target binding via π-π interactions, whereas furan’s oxygen could mediate hydrogen bonds .
Substituent Effects: The 4-fluorophenyl group in the target compound and Analog 1/2 improves metabolic stability compared to non-fluorinated analogs. However, Analog 3’s methoxy group may increase solubility at the cost of faster Phase I metabolism .
Synthetic and Crystallographic Considerations :
- Crystallographic studies using SHELX software (e.g., SHELXL, SHELXD) reveal that hydrogen-bonding patterns in the target compound’s pyrazole-furan system differ from benzothiazole analogs, impacting crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
